molecular formula C20H19N3O4 B5351382 1-benzoyl-4-[3-(2-furyl)-1H-pyrazol-1-yl]piperidine-4-carboxylic acid

1-benzoyl-4-[3-(2-furyl)-1H-pyrazol-1-yl]piperidine-4-carboxylic acid

Cat. No. B5351382
M. Wt: 365.4 g/mol
InChI Key: DYYOJQIDQDYOHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-benzoyl-4-[3-(2-furyl)-1H-pyrazol-1-yl]piperidine-4-carboxylic acid is a chemical compound that has been the subject of scientific research due to its potential pharmacological applications. This compound is also known as Furosemide, which is a diuretic medication used to treat fluid buildup and swelling caused by congestive heart failure, liver cirrhosis, and kidney disease.

Scientific Research Applications

1-benzoyl-4-[3-(2-furyl)-1H-pyrazol-1-yl]piperidine-4-carboxylic acid has been studied for its potential pharmacological applications. It has been found to have diuretic properties, which makes it a potential treatment for conditions such as congestive heart failure, liver cirrhosis, and kidney disease. It has also been studied for its potential use in the treatment of hypertension, as well as its ability to reduce intraocular pressure in glaucoma patients.

Mechanism of Action

The mechanism of action of 1-benzoyl-4-[3-(2-furyl)-1H-pyrazol-1-yl]piperidine-4-carboxylic acid involves the inhibition of the Na-K-Cl cotransporter in the thick ascending limb of the loop of Henle in the kidney. This leads to the excretion of sodium, chloride, and water, resulting in diuresis.
Biochemical and Physiological Effects
This compound has been shown to have significant biochemical and physiological effects. It has been found to reduce edema and fluid buildup in patients with congestive heart failure, liver cirrhosis, and kidney disease. It has also been found to lower blood pressure in patients with hypertension. Additionally, it has been shown to reduce intraocular pressure in glaucoma patients.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-benzoyl-4-[3-(2-furyl)-1H-pyrazol-1-yl]piperidine-4-carboxylic acid in lab experiments is its well-established pharmacological properties. Its mechanism of action is well understood, and it has been extensively studied in both animal and human models. However, one limitation of using this compound in lab experiments is its potential toxicity. It can cause electrolyte imbalances, dehydration, and other adverse effects in high doses.

Future Directions

There are several future directions for research on 1-benzoyl-4-[3-(2-furyl)-1H-pyrazol-1-yl]piperidine-4-carboxylic acid. One direction is to explore its potential use in the treatment of other conditions, such as pulmonary edema and ascites. Another direction is to investigate its potential as a treatment for other types of hypertension, such as renovascular hypertension. Additionally, further research could be done to explore the potential side effects and toxicity of this compound, as well as its interactions with other medications. Finally, there is a need for more research on the long-term effects of this compound on patient outcomes.

Synthesis Methods

The synthesis of 1-benzoyl-4-[3-(2-furyl)-1H-pyrazol-1-yl]piperidine-4-carboxylic acid involves the reaction of 3-amino-5-methylpyrazole with 2-furfuryl chloride to produce 3-(2-furyl)-1H-pyrazol-5-amine. This intermediate is then reacted with 1-benzoyl-4-piperidone to produce the final product, this compound.

properties

IUPAC Name

1-benzoyl-4-[3-(furan-2-yl)pyrazol-1-yl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4/c24-18(15-5-2-1-3-6-15)22-12-9-20(10-13-22,19(25)26)23-11-8-16(21-23)17-7-4-14-27-17/h1-8,11,14H,9-10,12-13H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYYOJQIDQDYOHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C(=O)O)N2C=CC(=N2)C3=CC=CO3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.